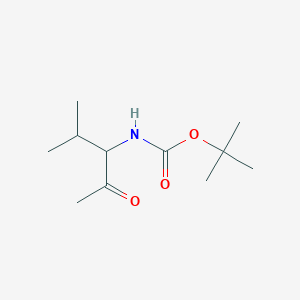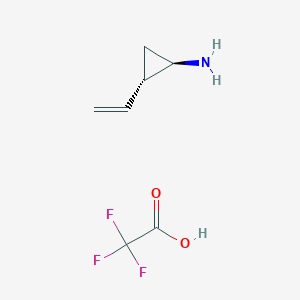
Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate is a chemical compound with the CAS Number: 208578-61-4 . It has a molecular weight of 215.29 and is typically in the form of a powder . The IUPAC name for this compound is tert-butyl 1-acetyl-2-methylpropylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14) . Unfortunately, the specific 3D structure of this compound is not available in the search results.Physical and Chemical Properties Analysis
This compound has a melting point of 71-74°C . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Carbocyclic Analogues
The compound has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine, suggesting its utility in nucleoside analogue synthesis (Ober et al., 2004).
Structural Characterization and Hydrogen Bonds
Research has shown that tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate derivatives can form intricate three-dimensional architectures through a combination of strong and weak hydrogen bonds. This property is crucial for understanding molecular interactions and designing new materials (Das et al., 2016).
Catalytic Epoxidation
The compound is an important synthetic intermediate of carfilzomib, showcasing its role in pharmaceutical synthesis. A study reported an efficient catalytic epoxidation reaction for its synthesis, emphasizing the utility of bioinspired manganese complexes in the epoxidation of enone precursors (Qiu et al., 2019).
Diels-Alder Reaction
It serves as a reactant in the preparation and Diels-Alder reaction of 2-amido substituted furan, demonstrating its versatility in synthetic organic chemistry. This application is pivotal for constructing complex molecular frameworks (Padwa et al., 2003).
Evaluation in Medicinal Chemistry
The tert-butyl group, integral to this compound, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research informs drug design by assessing the impact of tert-butyl and its alternatives on drug efficacy and activity (Westphal et al., 2015).
Metal-Free Organic Synthesis
Its derivatives have been synthesized through metal- and base-free conditions, highlighting its role in environmentally friendly chemical processes. This methodological advancement facilitates the preparation of quinoxaline-3-carbonyl compounds, showcasing the compound's relevance in green chemistry (Xie et al., 2019).
Biodegradable Polycarbonates
This compound derivatives have been used in the synthesis of biodegradable polycarbonates from dihydroxybutyric acid and CO2. This application underscores its potential in producing eco-friendly materials with significant implications for sustainability (Tsai et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-4-oxopentan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGQPFDHSRKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one](/img/structure/B2755642.png)
![N-(2,6-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2755644.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2755646.png)
![5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2755647.png)

![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)

![(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile](/img/structure/B2755656.png)
![N-(2,4-difluorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2755657.png)
![N-(2,6-dimethylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide](/img/structure/B2755658.png)

![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2755661.png)

![6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2755663.png)
